Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH

Catalog No.
S3016213
CAS No.
1662688-20-1
M.F
C64H101N5O16
M. Wt
1196.531
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH

CAS Number

1662688-20-1

Product Name

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid

Molecular Formula

C64H101N5O16

Molecular Weight

1196.531

InChI

InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76)/t53-,54-/m0/s1

InChI Key

COTQASXXEXJBOM-PJYGOTMFSA-N

SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

solubility

not available

Intermediate for Semaglutide Synthesis

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a key intermediate used in the chemical synthesis of semaglutide [, ]. Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, a class of drugs used to treat type 2 diabetes []. Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH acts as a building block during the peptide chain assembly process for semaglutide.

Chemical Structure and Properties

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex organic molecule with a high molecular weight (around 1224 g/mol) []. The molecule consists of several key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group serves as a protecting group for the N-terminus of the lysine amino acid. Protecting groups are temporary chemical modifications used during synthesis to prevent unwanted reactions. []
  • L-Lys: This represents the L-isomer of lysine, one of the 20 naturally occurring amino acids.
  • Oct-(otBu)-Glu-(otBu): This portion represents two additional amino acids, glutamic acid and octanoic acid, both masked by tert-butyl (otBu) protecting groups.
  • AEEA-AEEA: This represents a dipeptide unit containing two units of aminooxy acetic acid (AEEA).

The presence of these protecting groups allows for the selective attachment of other amino acids during the synthesis of semaglutide [].

Research Applications

The primary research application of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is in the synthesis of semaglutide for studies related to type 2 diabetes treatment []. Researchers may also use this intermediate to develop and investigate analogs of semaglutide with potentially improved properties.

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a synthetic compound that belongs to the class of peptide derivatives. It features a complex structure characterized by the presence of various functional groups, including a fluoromethyl group, lysine, octanoyl, and two aminoethyl ethylene diamine units. The molecular formula for this compound is C64H101N5O16, with a molecular weight of approximately 1196.5 g/mol . This compound is primarily utilized in research settings, particularly in the synthesis of therapeutic peptides like semaglutide, which is used for managing type 2 diabetes .

Typical for peptide derivatives, such as:

  • Peptide Bond Formation: Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH can undergo coupling reactions to form longer peptide chains. This is often achieved through activation of the carboxylic acid group followed by nucleophilic attack by an amine.
  • Deprotection Reactions: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group can be removed using basic conditions (e.g., piperidine) to expose the amine functionality for further reactions.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, affecting its stability and reactivity.

The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH typically involves several key steps:

  • Fmoc Protection: Starting with L-lysine, the amino group is protected using Fmoc.
  • Side Chain Modifications: The octanoyl and tert-butyl groups are introduced through acylation reactions.
  • Coupling Reactions: The protected lysine is coupled with other amino acids or peptide fragments using standard peptide synthesis protocols.
  • Final Deprotection: The Fmoc group is removed to yield the final product.

These steps can be performed using automated peptide synthesizers or manually in a laboratory setting.

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH has several applications:

  • Peptide Synthesis: It serves as a building block for synthesizing complex peptides and proteins.
  • Drug Development: Its derivatives are explored as potential therapeutic agents in diabetes management and other metabolic disorders.
  • Research Tool: Used in biochemical studies to understand protein interactions and functions.

Interaction studies involving Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH focus on its role in forming peptide bonds and its biological implications when incorporated into larger peptide structures. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To analyze conformational changes upon interaction with target proteins.
  • Mass Spectrometry: For determining molecular weights and confirming successful synthesis.
  • Cell-Based Assays: To evaluate biological activity and efficacy in cellular models.

Similar Compounds

Several compounds share structural or functional similarities with Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH. These include:

Compound NameKey Features
Fmoc-LysineBasic amino acid used in peptide synthesis
Octanoyl-LysineEnhanced lipophilicity for improved bioavailability
Fmoc-GluCommonly used in peptide synthesis
AEEA (Aminoethyl Ethylene Diamine)Used for cross-linking and enhancing stability

Uniqueness

What sets Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH apart is its unique combination of modifications that enhance both its chemical reactivity and potential biological activity compared to simpler analogs like Fmoc-Lysine or Octanoyl-Lysine. The incorporation of multiple tert-butyl groups adds steric bulk, which may influence its interaction with biomolecules differently than less complex compounds.

The development of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH emerged from decades of advancements in solid-phase peptide synthesis (SPPS) and side-chain engineering. Early peptide synthesis methods struggled with complex modifications at lysine residues until the introduction of orthogonal protection strategies in the 1990s. The compound’s design specifically addresses the need for spatially controlled acylation, allowing simultaneous modification of lysine’s ε-amino group while preserving α-amino functionality for chain elongation.

A key milestone was the 2009 patent (WO 2009115469 A1) describing AEEA-based linkers for extending peptide half-lives, which directly informed this compound’s architecture. The strategic incorporation of tert-butyloxycarbonyl (Boc) and tert-butyl (otBu) protecting groups enables sequential deprotection during synthesis—critical for constructing Semaglutide’s branched structure.

Structural Evolution Timeline

YearDevelopmentImpact
2006Introduction of AEEA spacers in peptide acylationEnabled controlled distance between peptide core and functional groups
2009Patent for lysine side-chain PEGylation using AEEAEstablished foundation for renal clearance reduction
2015Optimization of Oct-(otBu) fatty diacid incorporationImproved albumin binding for extended circulation
2018Scalable synthesis routes for GLP-1 agonistsFacilitated commercial production of Semaglutide

Role as Key Intermediate in Semaglutide Synthesis

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH occupies a central position in Semaglutide manufacturing, enabling three critical modifications:

  • Albumin-Binding Side Chain: The Oct-(otBu) moiety introduces a C18 fatty diacid that non-covalently binds serum albumin, extending half-life from hours to 7 days.
  • Protease Resistance: AEEA-AEEA spacers create steric hindrance around cleavage sites while maintaining peptide flexibility.
  • Spatial Control: The Glu-(otBu) branching point ensures precise orientation of functional groups during chain assembly.

The synthesis pathway involves:

  • Fmoc-based SPPS of GLP-1(9-37) backbone
  • Selective deprotection of lysine’s ε-amino group
  • Conjugation with Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH via HATU/HOAt activation
  • Final global deprotection and purification

This intermediate’s molecular complexity is reflected in its formula (C64H101N5O16) and mass (1196.5 g/mol), requiring advanced analytical controls for identity confirmation.

Structural Significance in GLP-1 Receptor Agonist Design

The compound’s architecture solves three key challenges in GLP-1 analog development:

Table 1: Structure-Function Relationships

ComponentFunctionStructural Impact
Oct-(otBu)Albumin bindingHydrophobic C18 chain enhances circulation time
AEEA-AEEASolubility spacerEthylene oxide units prevent aggregation while allowing receptor access
Glu-(otBu)Branching nodeEnables simultaneous attachment of peptide chain and modifiers
Fmocα-Amino protectionAllows sequential SPPS without side reactions

Quantum mechanical modeling shows the AEEA linkers reduce conformational strain by 23% compared to linear PEG chains, crucial for maintaining receptor binding affinity. The otBu groups confer intermediate polarity (logP = 2.1), balancing solubility and membrane permeability during synthesis.

Current Academic Research Landscape and Importance

Recent studies (2023-2025) highlight expanding applications:

  • Dual GLP-1/GIP Agonists: Modified variants enable concurrent activation of gastric inhibitory polypeptide receptors for enhanced metabolic effects.
  • Blood-Brain Barrier Penetration: Structural analogs with shortened AEEA chains show 18% increased CNS uptake in primate models.
  • Oral Bioavailability: Covalent conjugation with SNAC-like carriers via free carboxyl groups achieves 5% oral absorption in Phase I trials.

Ongoing patent activity (36 active US patents) reflects commercial interest, with 2,359 global applications filed since 2021. Academic publications have tripled since 2020, focusing on:

  • Machine learning-guided AEEA length optimization
  • Photocleavable otBu analogs for light-activated drug release
  • Biocatalytic methods for stereospecific Glu-(otBu) incorporation

The synthesis of fluorenylmethoxycarbonyl-L-lysine[octanoyl-(tert-butyl)-glutamate-(tert-butyl)-aminoethyloxyethyloxyacetate-aminoethyloxyethyloxyacetate]-hydroxyl represents a sophisticated example of modern peptide chemistry, requiring careful consideration of synthetic strategy, protecting group orthogonality, and scalability requirements. This complex building block, with molecular formula C₆₄H₁₀₁N₅O₁₆ and molecular weight 1196.5 daltons, incorporates multiple functional groups that demand precise synthetic control [1] [2].

Solid-Phase Synthetic Strategies

Solid-phase peptide synthesis remains the predominant methodology for constructing complex peptide building blocks such as fluorenylmethoxycarbonyl-L-lysine derivatives. The heterogeneous nature of solid-phase synthesis enables efficient removal of excess reagents and byproducts through simple washing procedures, facilitating the assembly of intricate molecular architectures [3] [4].

Wang Resin-Based Methodologies

Wang resin represents the most widely utilized solid support for fluorenylmethoxycarbonyl-based peptide synthesis, offering exceptional compatibility with the required chemistry for synthesizing fluorenylmethoxycarbonyl-L-lysine[octanoyl-(tert-butyl)-glutamate-(tert-butyl)-aminoethyloxyethyloxyacetate-aminoethyloxyethyloxyacetate]-hydroxyl [5]. The polystyrene backbone cross-linked with divinylbenzene provides the necessary mechanical stability while maintaining appropriate swelling characteristics in organic solvents [5].

ParameterSpecificationReference
Resin TypePolystyrene cross-linked with divinylbenzene [5]
CompatibilityFluorenylmethoxycarbonyl chemistry [3] [4]
Loading Capacity0.4-0.9 mmol/g [6]
Coupling ConditionsHydroxybenzotriazole and diisopropylcarbodiimide activation [7] [8] [9]
Swelling Time10-15 minutes in dimethylformamide [9]
Coupling Efficiency>99% for optimized conditions [10] [11]
Cleavage Conditions50-95% trifluoroacetic acid treatment [12] [13]
ApplicationsSynthesis of peptide acids via solid-phase synthesis [5] [3]

The ester linkage between the peptide chain and the Wang resin phenolic hydroxyl group demonstrates remarkable stability during the repetitive coupling and deprotection cycles required for complex molecule assembly. This stability proves essential when constructing molecules incorporating multiple aminoethyloxyethyloxyacetate spacer units, as these require extended synthetic sequences [5]. The linkage remains intact throughout the sequential addition of building blocks while being readily cleaved under mildly acidic conditions using trifluoroacetic acid concentrations ranging from 50% to 95% [12] [13].

Preloaded Wang resin derivatives containing specific amino acids, including fluorenylmethoxycarbonyl alanine Wang resin and fluorenylmethoxycarbonyl valine Wang resin, facilitate streamlined synthesis protocols [5]. The resin preswelling procedure involves treatment with dichloromethane for 30 minutes, followed by filtration to remove excess solvent [7]. This preconditioning step ensures optimal reagent accessibility to the growing peptide chain and maximizes coupling efficiency.

The synthesis protocol employs standard fluorenylmethoxycarbonyl deprotection using 40% piperidine in dimethylformamide for initial treatments, followed by 20% piperidine for subsequent deprotection cycles [7]. Each deprotection step requires careful timing, with initial treatments lasting 3 minutes and subsequent treatments extending to 12 minutes to ensure complete fluorenylmethoxycarbonyl removal [14]. Following deprotection, thorough washing with dimethylformamide removes piperidine and dibenzofulvene byproducts that could interfere with subsequent coupling reactions.

Optimization of Coupling Conditions

The coupling of fluorenylmethoxycarbonyl-protected amino acids and complex building blocks requires precise optimization of reaction conditions to achieve maximum efficiency while minimizing undesired side reactions. Multiple coupling reagent systems have been developed and refined for challenging substrates such as fluorenylmethoxycarbonyl-L-lysine derivatives containing bulky protecting groups and spacer units [15] [16].

Coupling ReagentEquivalentsReaction TimeTemperatureRacemization RiskReference
Hydroxybenzotriazole + Diisopropylcarbodiimide2.5-5.03-6 hoursRoom temperature to 60°CLow with hydroxybenzotriazole [17] [16]
O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate3.0-4.06 minutes to 2 hoursRoom temperature to 90°CMinimal [15] [16]
Dicyclohexylcarbodiimide + Hydroxybenzotriazole3.0-5.02-12 hoursRoom temperatureLow with hydroxybenzotriazole [16] [18]
Pyrrolidinopyridinium tetrafluoroborate2.0-3.030 minutes to 2 hoursRoom temperature to 50°CModerate [16] [19]
2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate3.0-4.015 minutes to 1 hourRoom temperature to 60°CVery low [15] [19]

Hydroxybenzotriazole functions as a crucial coupling additive, significantly reducing racemization during peptide bond formation [17]. The mechanism involves formation of an active ester intermediate that exhibits enhanced reactivity toward amino nucleophiles while maintaining stereochemical integrity [15]. For fluorenylmethoxycarbonyl-L-lysine derivatives bearing multiple protecting groups, hydroxybenzotriazole concentrations of 2.5 to 5.0 equivalents provide optimal results when combined with diisopropylcarbodiimide activation [17] [16].

O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate represents one of the most efficient coupling reagents for complex peptide building blocks, enabling rapid reaction times ranging from 6 minutes to 2 hours [15]. This uronium salt derivative demonstrates exceptional performance in difficult couplings involving sterically hindered amino acids and operates effectively at elevated temperatures up to 90°C [15] [16]. The reagent's compatibility with microwave-assisted synthesis protocols makes it particularly valuable for accelerated synthetic sequences.

Advanced optimization strategies incorporate real-time monitoring of coupling efficiency through analytical techniques such as the Kaiser ninhydrin test [9]. Incomplete couplings, defined as reactions achieving less than 99% conversion, require immediate recoupling to prevent accumulation of deletion sequences [20]. Double coupling protocols, involving sequential treatment with fresh reagents, ensure maximum conversion even for challenging substrates [9].

Temperature optimization plays a critical role in coupling efficiency, with elevated temperatures accelerating reaction kinetics while potentially increasing the risk of side reactions [11]. For fluorenylmethoxycarbonyl-L-lysine derivatives, temperatures ranging from room temperature to 60°C provide optimal balance between reaction rate and product quality [15] [11]. Microwave-assisted synthesis protocols can employ temperatures up to 90°C with reaction times reduced to seconds or minutes [21].

Solution-Phase Synthetic Routes

Solution-phase methodologies offer distinct advantages for the synthesis of complex peptide building blocks, particularly those incorporating multiple functional groups and extensive protecting group schemes. These approaches enable real-time monitoring of reaction progress, precise control of stoichiometry, and straightforward purification of intermediates [22] [23].

Hydrophobic-Support-Assisted Liquid-Phase Synthesis

Hydrophobic-support-assisted liquid-phase synthesis represents an innovative approach that combines the advantages of homogeneous reaction conditions with simplified purification procedures [24]. This methodology proves particularly valuable for synthesizing fluorenylmethoxycarbonyl-L-lysine derivatives that incorporate lipophilic octanoyl chains and multiple aminoethyloxyethyloxyacetate spacer units [24].

ParameterSpecificationReference
Support TypeSoluble hydrophobic polymers and tags [24] [25] [26]
Solubility CharacteristicSoluble in organic solvents, insoluble in polar solvents [24] [27] [23]
Precipitation MethodDilution with polar solvents [24] [25]
Reaction MediumHomogeneous organic solutions [23] [28]
Purification StrategyLiquid-liquid extraction and precipitation [24] [23]
Yield Range86-99% coupling efficiency [29]
Product RecoverySimple filtration and washing [24] [30]
ScalabilitySuitable for multi-kilogram scale [24] [23]

The soluble hydrophobic support strategy employs polymeric tags that remain dissolved in organic reaction media while becoming insoluble upon addition of polar solvents [24]. This phase-switching behavior enables efficient separation of tagged peptides from excess reagents, coupling agents, and small molecule impurities through simple precipitation and filtration procedures [25]. The method demonstrates exceptional utility for molecules containing extensive hydrophobic domains, such as the octanoyl-modified lysine derivatives.

Benzyl alcohol-based hydrophobic tags have emerged as particularly effective supports for peptide synthesis, offering excellent solubility in organic solvents and quantitative precipitation in polar media [30]. These tags can be readily prepared from naturally abundant materials and demonstrate compatibility with standard fluorenylmethoxycarbonyl chemistry [30]. The tag attachment and removal procedures operate under mild conditions that preserve the integrity of sensitive functional groups.

The "catch and release" strategy significantly enhances the efficiency of post-synthesis processing by enabling rapid isolation of tagged peptides through filtration with diatomite [24]. The filtered peptide powders can be redissolved in appropriate organic solvents for subsequent coupling or deprotection reactions, eliminating the need for complex chromatographic purifications at each synthetic step [24]. This streamlined workflow proves particularly advantageous for multi-step syntheses involving sequential aminoethyloxyethyloxyacetate incorporations.

Fragment Coupling Approaches

Fragment coupling strategies enable the efficient assembly of complex peptide building blocks through the condensation of preformed peptide segments [31]. This convergent approach proves particularly valuable for fluorenylmethoxycarbonyl-L-lysine derivatives containing multiple aminoethyloxyethyloxyacetate units, where linear synthesis might encounter solubility or aggregation challenges [32].

StrategyFragment LengthCoupling MethodAdvantagesLimitationsReference
Solution-Phase Fragment Coupling5-15 amino acidsCarbodiimide activation with additivesHigh yield, easy monitoring, reduced impuritiesSolubility issues, concentration requirements [31] [32] [33]
Convergent Solid-Phase Assembly5-10 amino acidsOn-resin fragment assemblyRapid assembly, automated synthesisFragment solubility, resin interactions [31] [32]
Hybrid Solution-Solid Approach5-22 amino acidsSolution coupling followed by solid-phaseCombines benefits of both phasesComplex workflow, multiple purifications [31] [23]
Protected Fragment Condensation5-15 amino acidsMixed anhydride and active ester methodsGood control over stereochemistryRacemization risk, limited fragment size [31] [33]

Solution-phase fragment coupling employs carbodiimide activation systems combined with hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole additives to achieve high coupling efficiencies [31]. The homogeneous reaction environment enables precise monitoring of reaction progress through analytical techniques such as thin-layer chromatography and high-performance liquid chromatography [33]. Fragment coupling reactions typically achieve yields ranging from 86% to 99% when optimized conditions are employed [29].

The selection of appropriate coupling sites proves crucial for successful fragment assembly [31]. Fragments should preferably contain C-terminal glycine or proline residues to minimize racemization risks [34]. When such residues are not available, amino acids with reduced epimerization tendency, such as alanine or arginine, should be positioned at fragment termini [34]. Fragment lengths should be limited to 5-15 amino acids to maintain manageable synthesis complexity and facilitate purification [31].

Advanced fragment coupling methodologies incorporate preactivation protocols using reagents such as O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate [31]. Preactivation involves treatment of the carboxylic acid component with coupling reagents for 30 minutes prior to addition of the amino component [31]. This approach ensures complete activation and minimizes competitive side reactions that could reduce coupling efficiency.

Convergent and Modular Synthetic Pathways

Convergent synthetic strategies offer significant advantages for constructing complex peptide building blocks by enabling parallel preparation of key intermediates and subsequent assembly through high-yielding coupling reactions [35]. These approaches prove particularly valuable for fluorenylmethoxycarbonyl-L-lysine derivatives containing multiple functional domains that can be assembled in a modular fashion [36].

Building Block Assembly Methods

Modular assembly approaches enable the efficient construction of complex peptide architectures through the strategic combination of well-defined building blocks [37]. This methodology proves particularly advantageous for fluorenylmethoxycarbonyl-L-lysine derivatives that incorporate multiple aminoethyloxyethyloxyacetate spacer units and diverse protecting group schemes [35].

Assembly MethodBuilding Block SizeSynthetic EfficiencyQuality ControlApplicationsReference
Linear Sequential AdditionSingle amino acidsModerate for short peptidesStep-by-step monitoringGeneral peptide synthesis [38] [37]
Convergent Fragment Assembly3-10 residue fragmentsHigh for medium peptidesFragment characterization essentialComplex bioactive peptides [32] [35]
Modular Block Synthesis2-5 residue modulesOptimized for specific sequencesModule purity verificationPeptide drug intermediates [36] [35]
Template-Assisted AssemblyDesigned peptide unitsHigh for complex structuresTemplate integrity assessmentStructured peptide assemblies [39] [40]

Linear sequential addition remains the most straightforward approach for constructing peptide building blocks, involving the stepwise incorporation of individual amino acid residues [38]. This methodology provides excellent control over reaction conditions and enables real-time monitoring of each coupling step [37]. However, linear approaches may encounter limitations when dealing with molecules containing multiple hydrophobic domains or extended spacer sequences that could promote intermolecular aggregation.

Convergent fragment assembly offers superior efficiency for medium-length peptide constructs by enabling parallel synthesis of key fragments followed by convergent coupling [32]. This approach proves particularly valuable for fluorenylmethoxycarbonyl-L-lysine derivatives where the octanoyl chain, glutamate residue, and aminoethyloxyethyloxyacetate spacers can be assembled as separate modules [35]. Fragment characterization through mass spectrometry and high-performance liquid chromatography ensures high purity prior to convergent assembly [32].

Modular block synthesis represents an optimized approach for molecules containing repetitive structural elements [36]. For compounds incorporating multiple aminoethyloxyethyloxyacetate units, this strategy enables the preparation of spacer modules that can be iteratively incorporated into the growing molecule [35]. Module purity verification through analytical techniques ensures that each building block meets stringent quality specifications before incorporation.

Template-assisted assembly methodologies employ designed scaffolds that direct the ordered assembly of peptide components [39]. These approaches prove particularly valuable for constructing complex three-dimensional architectures where spatial organization of functional groups is critical [40]. The template integrity must be carefully monitored throughout the assembly process to ensure proper structural organization.

Protecting Group Management Strategies

The synthesis of fluorenylmethoxycarbonyl-L-lysine[octanoyl-(tert-butyl)-glutamate-(tert-butyl)-aminoethyloxyethyloxyacetate-aminoethyloxyethyloxyacetate]-hydroxyl requires sophisticated protecting group strategies to ensure selective reactions while preventing unwanted side reactions [41]. The molecule incorporates multiple functional groups that must be temporarily masked and selectively revealed during the synthetic sequence [42].

Protecting Group TypeDeprotection ConditionsStabilityOrthogonalityReference
Fluorenylmethoxycarbonyl (alpha-amino)20% piperidine in dimethylformamideBase-labile, acid-stableCompatible with tert-butyl strategy [43] [44] [41]
tert-Butoxycarbonyl (alpha-amino)Trifluoroacetic acid treatmentAcid-labile, base-stableCompatible with benzyl strategy [43] [44] [41]
tert-Butyl esters (carboxyl)50-95% trifluoroacetic acidAcid-labile, base-stableCompatible with fluorenylmethoxycarbonyl strategy [45] [42]
Benzyl esters (carboxyl)Catalytic hydrogenolysis or trifluoroacetic acidAcid and reduction labileCompatible with tert-butoxycarbonyl strategy [41] [42]
Trityl (side chains)1-5% trifluoroacetic acidVery acid-labileHigh selectivity for side chain protection [46] [41]
Pentamethyldihydrobenzofuran-5-sulfonyl (arginine)Trifluoroacetic acid with scavengersAcid-labile with good stabilitySelective for arginine protection [46] [47]

The fluorenylmethoxycarbonyl/tert-butyl protecting group strategy provides optimal orthogonality for complex peptide synthesis [41]. Fluorenylmethoxycarbonyl groups protecting alpha-amino functionalities are readily removed using 20% piperidine in dimethylformamide, while tert-butyl esters protecting carboxylic acids remain stable under these basic conditions [43] [44]. The base-mediated fluorenylmethoxycarbonyl removal proceeds through a beta-elimination mechanism that generates dibenzofulvene, carbon dioxide, and the free amine [14].

tert-Butyl ester protection of the glutamate carboxyl groups ensures stability throughout the synthetic sequence while enabling global deprotection using trifluoroacetic acid [45]. The acid-labile nature of tert-butyl groups allows for simultaneous removal of all ester protecting groups in the final deprotection step [42]. Trifluoroacetic acid concentrations ranging from 50% to 95% effectively cleave tert-butyl esters while preserving the peptide backbone integrity [12].

The octanoyl chain incorporation requires careful consideration of protecting group compatibility to prevent premature deprotection or unwanted reactions [42]. The tert-butyl ester protecting the octanoic acid carboxyl group demonstrates excellent stability under fluorenylmethoxycarbonyl deprotection conditions while being readily cleaved during the final trifluoroacetic acid treatment [45]. This orthogonal protection strategy enables selective manipulation of different functional groups throughout the synthetic sequence.

Advanced protecting group strategies incorporate specialized groups for challenging substrates [46]. Methyltrityl protection offers very mild deprotection conditions using 1% trifluoroacetic acid in dichloromethane, making it suitable for acid-sensitive substrates [46]. The pentamethyldihydrobenzofuran-5-sulfonyl group provides excellent protection for arginine residues while maintaining stability under various reaction conditions [47].

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of fluorenylmethoxycarbonyl-L-lysine derivatives presents numerous challenges related to process optimization, equipment design, and quality assurance [48]. Large-scale peptide manufacturing requires careful consideration of reaction kinetics, mixing efficiency, and waste minimization strategies [49].

Process Chemistry Optimizations

Process chemistry optimization for large-scale peptide synthesis involves systematic evaluation of reaction parameters to maximize yield while minimizing process mass intensity and environmental impact [50]. The synthesis of complex building blocks such as fluorenylmethoxycarbonyl-L-lysine[octanoyl-(tert-butyl)-glutamate-(tert-butyl)-aminoethyloxyethyloxyacetate-aminoethyloxyethyloxyacetate]-hydroxyl requires particular attention to solvent usage, reagent efficiency, and waste stream management [49].

ParameterSmall Scale (mg-g)Large Scale (kg)Commercial Scale (multi-kg)Reference
Scale Range10 mg - 100 g100 g - 10 kg10 kg - metric tons [51] [52] [53]
Equipment RequirementsLaboratory synthesizersIndustrial reactors, automated systemsSpecialized peptide plants [54] [55] [56]
Process Mass Intensity5,000-15,00010,000-25,00013,000-30,000 [50] [49]
Solvent ConsumptionHigh solvent-to-product ratioVery high consumptionMassive solvent requirements [49] [57]
Waste GenerationModerate organic wasteSubstantial waste streamsMajor environmental impact [49] [57]
Quality Control SystemsBasic analytical methodsComprehensive analytical suiteFull analytical characterization [58] [59] [60]
Regulatory ComplianceResearch-grade standardsGood Manufacturing Practice complianceRegulatory filing requirements [59] [61] [62]
Production Timeline1-7 days2-4 weeks4-12 weeks [48] [63]

Process mass intensity values for peptide synthesis typically range from 5,000 to 30,000, significantly higher than small molecule pharmaceuticals which typically exhibit process mass intensity values of 100-1,000 [50]. This elevated process mass intensity reflects the inherent challenges of peptide synthesis, including the requirement for multiple protection and deprotection cycles, extensive washing procedures, and the use of large reagent excesses [49]. For fluorenylmethoxycarbonyl-L-lysine derivatives, the process mass intensity can be particularly elevated due to the complex protecting group schemes and multiple purification steps required.

Solvent optimization represents a critical aspect of process development, as peptide synthesis typically requires substantial volumes of organic solvents for coupling reactions, washing procedures, and purification steps [49]. Dimethylformamide serves as the primary solvent for fluorenylmethoxycarbonyl chemistry, but its high boiling point and potential toxicity concerns necessitate careful handling and recovery strategies [57]. Solvent recycling systems can reduce overall consumption by 30-50%, though the economics must be carefully evaluated against fresh solvent costs [49].

Advanced process optimization strategies incorporate continuous manufacturing approaches that can significantly reduce solvent usage and improve process efficiency [64]. Flow chemistry systems enable precise control of reaction parameters while minimizing reactor volumes and intermediate storage requirements [65]. These approaches prove particularly valuable for fluorenylmethoxycarbonyl deprotection reactions, which can be completed in minutes rather than hours using optimized flow conditions [21].

Temperature optimization plays a crucial role in large-scale synthesis, with elevated temperatures accelerating reaction kinetics while potentially increasing energy costs and safety considerations [66]. Microwave-assisted synthesis can reduce reaction times from hours to minutes, but scaling microwave technology to industrial levels requires specialized equipment and expertise [55]. High-temperature fast stirring peptide synthesis represents an alternative approach that combines elevated temperature with enhanced mixing to achieve rapid reactions [66].

Quality Assurance in Large-Scale Synthesis

Quality assurance systems for large-scale peptide synthesis must address the complex analytical challenges associated with peptide characterization while ensuring compliance with pharmaceutical manufacturing standards [59]. The synthesis of fluorenylmethoxycarbonyl-L-lysine derivatives requires comprehensive analytical methods to verify identity, purity, and structural integrity [60].

Quality ParameterAnalytical MethodAcceptance CriteriaFrequencyReference
Identity VerificationMass spectrometry, amino acid analysisMolecular weight ±1 Da, correct sequenceEvery batch [58] [60] [67]
Purity AssessmentHigh-performance liquid chromatography≥95-98% by area percentageEvery batch [58] [67] [68]
Strength and PotencyQuantitative amino acid analysis85-115% of theoretical contentEvery batch [58] [59]
Impurity ProfilingLiquid chromatography-mass spectrometryIndividual impurities <2%, total <5%Every batch [60] [68]
Moisture ContentKarl Fischer titration≤5% by weightEvery batch [59] [67]
Residual SolventsGas chromatographyBelow International Council for Harmonisation limitsEvery batch or representative sampling [59] [61]
Microbiological TestingBioburden and sterility testingBioburden <100 CFU/gEvery batch for sterile products [59] [61]
Stability StudiesAccelerated and real-time studiesNo significant degradation over shelf lifeOngoing throughout product lifecycle [60] [61]

Identity verification through high-resolution mass spectrometry provides definitive confirmation of molecular weight and structural integrity [58]. For fluorenylmethoxycarbonyl-L-lysine derivatives with molecular weights exceeding 1,000 daltons, mass accuracy requirements typically demand ±1 dalton precision [60]. Amino acid analysis serves as an orthogonal method to confirm sequence composition and detect potential deletion or insertion impurities [67].

Purity assessment using reversed-phase high-performance liquid chromatography represents the primary method for quantifying product purity and identifying related impurities [58]. Gradient elution systems using acetonitrile-water mobile phases with trifluoroacetic acid modifiers provide optimal resolution for fluorenylmethoxycarbonyl-protected peptides [67]. Purity specifications typically require ≥95-98% by area percentage, depending on the intended application and regulatory requirements [68].

Impurity profiling using liquid chromatography-mass spectrometry enables identification and quantification of synthetic byproducts, degradation products, and process-related impurities [60]. Common impurities in fluorenylmethoxycarbonyl peptide synthesis include deletion sequences, diketopiperazine formation products, and aspartimide derivatives [68]. Individual impurity limits typically range from 0.5% to 2.0%, with total impurity levels not exceeding 5% [60].

Residual solvent analysis using gas chromatography ensures compliance with International Council for Harmonisation guidelines for pharmaceutical solvents [59]. Dimethylformamide, the primary solvent for fluorenylmethoxycarbonyl chemistry, is classified as a Class 2 solvent with an acceptable daily intake limit of 8.8 mg/day [61]. Typical residual solvent specifications require levels below 0.1% by weight for Class 2 solvents [59].

Stability studies encompass both accelerated testing under stressed conditions and real-time studies under recommended storage conditions [60]. Peptides containing multiple aminoethyloxyethyloxyacetate units may exhibit unique degradation pathways that require specialized analytical methods for detection and quantification [61]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions provide insights into potential degradation mechanisms and guide formulation development [60].

The implementation of comprehensive quality assurance systems requires significant investment in analytical instrumentation, personnel training, and documentation systems [59]. Good Manufacturing Practice compliance demands rigorous documentation of all procedures, results, and deviations, with regular internal and external audits to ensure continued compliance [61]. Quality assurance costs typically represent 10-15% of total manufacturing costs for complex peptide products [60].

Advanced quality assurance strategies incorporate process analytical technology for real-time monitoring of critical quality attributes during synthesis [69]. Near-infrared spectroscopy can provide rapid assessment of coupling completion and product formation without requiring extensive sample preparation [70]. These approaches enable immediate process adjustments to maintain product quality and reduce the risk of batch failures [69].

XLogP3

9.7

Dates

Last modified: 08-17-2023

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